molecular formula C10H14F3NO B1481980 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine CAS No. 2097977-56-3

4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine

Cat. No. B1481980
M. Wt: 221.22 g/mol
InChI Key: KXRNJOKWVSKLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine (TFMMB) is an organic compound with a wide range of applications in chemical synthesis and scientific research. It is a versatile reagent used in the synthesis of many compounds and is also the active ingredient in some pharmaceuticals. TFMMB has a wide range of biochemical and physiological effects that make it useful for laboratory experiments.

Scientific Research Applications

4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals. It is also used as a substrate in the synthesis of peptides and proteins, as a ligand in the synthesis of metal-organic frameworks, and as a fluorinating agent in the synthesis of fluorinated compounds. Additionally, 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is used in the synthesis of heterocyclic compounds and as an inhibitor of enzymes.

Mechanism Of Action

The mechanism of action of 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is not fully understood. However, it is known that the compound is a strong nucleophile and can react with electrophiles such as halogens, alcohols, and carboxylic acids. Additionally, 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine can act as a Lewis acid, forming complexes with electron-rich species such as amines and thiols.

Biochemical And Physiological Effects

4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as to possess anti-tumor and anti-cancer properties. Additionally, 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has been shown to have neuroprotective, anticonvulsant, and antidepressant effects.

Advantages And Limitations For Lab Experiments

4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and it is a versatile reagent with a wide range of applications. Additionally, it is soluble in many organic solvents and can be stored for long periods of time without degradation. However, 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is also highly toxic and should be handled with care. Additionally, it is flammable and should be stored away from sources of ignition.

Future Directions

The future of 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is promising. Further research is needed to fully understand its mechanism of action and to identify new applications for the compound. Additionally, further research is needed to investigate its potential as an anti-cancer agent and to develop new synthetic methods for its synthesis. Additionally, further research is needed to investigate its potential as an anti-inflammatory and analgesic agent, as well as its potential as a neuroprotective and antidepressant agent. Finally, further research is needed to investigate its potential as a catalyst in the synthesis of pharmaceuticals and other compounds.

properties

IUPAC Name

4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO/c1-14-7-8(6-10(11,12)13)5-9-3-2-4-15-9/h2-4,8,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNJOKWVSKLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=CO1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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